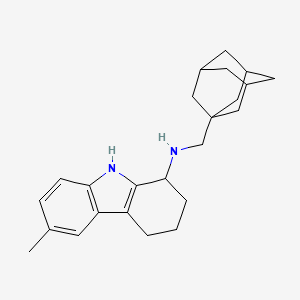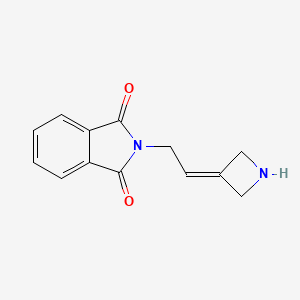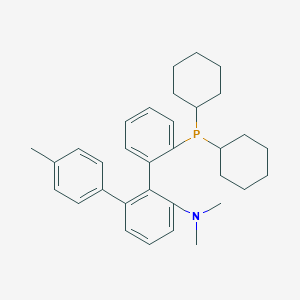
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is a complex organic compound that features a phosphine group attached to a biphenyl structure. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline typically involves metal-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coupling reactions can produce various biaryl compounds.
科学研究应用
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
作用机制
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline primarily involves its role as a ligand in catalysis. The phosphine group coordinates with metal centers, facilitating various catalytic processes. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal-ligand complex .
相似化合物的比较
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl: Known for its use in similar catalytic applications.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
属性
分子式 |
C33H42NP |
|---|---|
分子量 |
483.7 g/mol |
IUPAC 名称 |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-21-23-26(24-22-25)29-18-12-19-31(34(2)3)33(29)30-17-10-11-20-32(30)35(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17-24,27-28H,4-9,13-16H2,1-3H3 |
InChI 键 |
UOIZRTZOLRJXPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


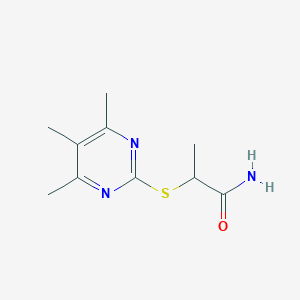
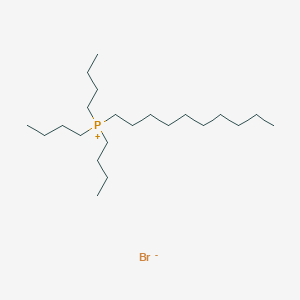
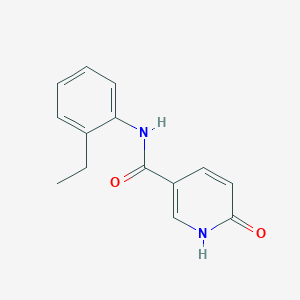

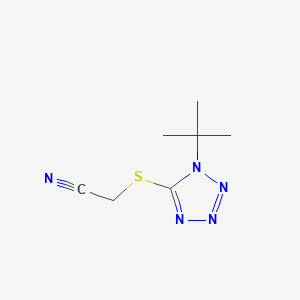
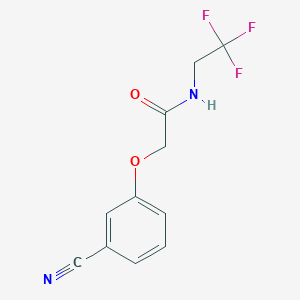
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)



